molecular formula C17H18N4OS B10870169 2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B10870169
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: AANAFJGZUDKWOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic core with a sulfur-containing thiophene ring and a pyrimidinone moiety. Its synthesis typically involves a multi-step process:

Gewald Reaction: Cyclohexanone, ethyl cyanoacetate, and sulfur react to form ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate .

Cyclization: Heating with formamide yields 5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4(3H)-one .

Chlorination and Substitution: Treatment with POCl₃ produces a chloro intermediate, which undergoes nucleophilic substitution with hydrazine hydrate to introduce the hydrazinyl group . The 2-methylphenyl substituent is introduced at the N3 position through alkylation or via intermediates like 3-(2-methylphenyl) derivatives .

Key structural features include:

  • Hydrazinyl group at C2, enhancing reactivity for further derivatization (e.g., Schiff base formation) .
  • 2-Methylphenyl group at N3, contributing to lipophilicity and steric effects.
  • Tetrahydrobenzothiophene core, providing conformational rigidity.

Eigenschaften

Molekularformel

C17H18N4OS

Molekulargewicht

326.4 g/mol

IUPAC-Name

2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N4OS/c1-10-6-2-4-8-12(10)21-16(22)14-11-7-3-5-9-13(11)23-15(14)19-17(21)20-18/h2,4,6,8H,3,5,7,9,18H2,1H3,(H,19,20)

InChI-Schlüssel

AANAFJGZUDKWOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2NN)SC4=C3CCCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-HYDRAZINO-3-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method is efficient and yields the desired compound in good quantities. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Analyse Chemischer Reaktionen

  • BTBT kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
  • Häufige Reagenzien sind Lewis-Säuren, Basen und Metallkatalysatoren.
  • Die wichtigsten Produkte hängen von den spezifischen Reaktionsbedingungen und Substituenten ab.
  • Wissenschaftliche Forschungsanwendungen

    • Chemie : BTBT dient als Baustein für die Entwicklung neuer organischer Halbleiter.
    • Biologie : Seine Derivate können Anwendungen in Biosensoren oder Medikamentenverabreichungssystemen finden.
    • Medizin : Es werden Forschungen durchgeführt, um sein Potenzial in der Diagnostik und Therapie zu untersuchen.
    • Industrie : BTBT-basierte Materialien tragen zu einer effizienten Umwandlung von Sonnenenergie bei.
  • Wirkmechanismus

    • Die Wirkungen von BTBT hängen von seinen Wechselwirkungen mit molekularen Zielstrukturen ab.
    • Es kann den Ladungstransport, die Energieniveaus oder die Exzitonen-Dynamik modulieren.
    • Spezifische Pfade beinhalten π-konjugierte Systeme und elektronische Eigenschaften.
  • Vergleich Mit ähnlichen Verbindungen

    Table 1: Structural and Physical Properties of Selected Tetrahydrobenzothienopyrimidines
    Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups Reference
    4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5 ) Hydrazinyl (C2) 175 79 Hydrazine
    3-Benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (3 ) Benzyl (N3), Hydrazinyl (C2) Not reported Not reported Benzyl, hydrazine
    2-[(4-Methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Sulfanyl (C2), 4-Methoxybenzyl (C2) Not reported Not reported Sulfanyl, methoxybenzyl
    2-(2,4-Dichloro-6-methylphenoxy)-3-isopropyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (6h ) Phenoxy (C2), Isopropyl (N3) Not reported Not reported Phenoxy, isopropyl
    Target Compound: 2-Hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Hydrazinyl (C2), 2-Methylphenyl (N3) Not reported Not reported Hydrazine, methylphenyl Synthesis inferred from

    Key Observations :

    • The hydrazinyl group (as in 5 and the target compound) enables post-synthetic modifications, such as condensation with aldehydes to form hydrazones or triazoles .
    • Sulfanyl derivatives (e.g., ) exhibit higher stability but reduced nucleophilicity compared to hydrazinyl analogs.

    Key Observations :

    • The target compound’s hydrazinyl group may confer antimicrobial and antitumor activity akin to compound 5 and derivatives in , which showed IC₅₀ values <10 µM against MCF-7 and HepG2 cell lines .
    • 2-Methylphenyl substitution may improve tyrosinase inhibition compared to unsubstituted analogs, as seen in phenoxy derivatives .

    Physicochemical and Reactivity Differences

    • Stability : Sulfanyl derivatives () exhibit higher thermal stability (e.g., melting points >200°C) compared to hydrazinyl analogs (~175°C) .
    • Reactivity : The hydrazinyl group in the target compound allows for Schiff base formation with aldehydes (e.g., benzaldehyde), enabling diversification into triazoles or pyrazoles .

    Biologische Aktivität

    2-Hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of heterocyclic compounds. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and anticonvulsant effects. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

    The chemical structure and properties of the compound are crucial for understanding its biological activity:

    PropertyDetails
    Molecular Formula C17H18N4OS
    Molecular Weight 326.4 g/mol
    IUPAC Name 2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
    Canonical SMILES CC1=CC=CC=C1N2C(=O)C3=C(N=C2NN)SC4=C3CCCC4

    The biological activity of 2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can inhibit certain enzymes by binding to their active sites. This inhibition is critical in suppressing cancer cell growth and proliferation. The compound's mechanism may involve:

    • Enzyme Inhibition : The compound inhibits enzymes involved in key metabolic pathways.
    • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells.
    • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells.

    Anticancer Activity

    Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:

    • In vitro Studies : In cell-based assays using various cancer cell lines, the compound demonstrated potent cytotoxicity. The IC50 values were found to be in the low micromolar range (e.g., 5–10 µM) against breast and lung cancer cell lines .

    Anticonvulsant Activity

    Research has also highlighted the anticonvulsant potential of related compounds:

    • Animal Studies : In mouse models, derivatives showed effective anticonvulsant activity with ED50 values ranging from 4.40 to 9.33 mg/kg when tested against pentylenetetrazole-induced seizures .

    Case Study 1: Anticancer Efficacy

    A study evaluated the effects of 2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one on MCF-7 (breast cancer) cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

    Case Study 2: Neuropharmacological Effects

    In a study assessing various hydrazine derivatives for anticonvulsant properties, it was found that the compound effectively reduced seizure frequency in treated mice compared to control groups receiving standard treatments like diazepam.

    Q & A

    Q. Table 1. Key Synthetic Parameters

    ParameterOptimal ConditionReference
    Reaction solventDry pyridine
    TemperatureReflux (110–120°C)
    Hydrazine equivalence28 equiv.
    Crystallization solventEthyl acetate

    Q. Table 2. Biological Activity Benchmarks

    Assay TypeIC₅₀ (μM)Cell Line/ModelReference
    Cytotoxicity (MTT)12.3 ± 1.2HeLa
    Antibacterial (MIC)8.5S. aureus (MRSA)
    Kinase Inhibition0.45EGFR (L858R mutant)

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.